Enzyme Inhibition: 3-Chloro-4,5-DHBA as a Scaffold with Selective DHODH Inhibitory Activity
3-Chloro-4,5-dihydroxybenzoic acid has been identified as a core substructure in inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. While direct data for the free acid is limited, its close analog, an ethyl amide derivative, exhibits a half-maximal inhibitory concentration (IC50) of 700 nM against Plasmodium falciparum DHODH (pfDHODH) [1]. In contrast, the same compound shows a significantly higher IC50 of 30,000 nM (30 µM) against the human isoform of the enzyme (hsDHODH) [2], indicating a 43-fold preference for the parasitic target. This data implies that the 3-chloro-4,5-dihydroxybenzoic acid scaffold is not a pan-assay interference compound (PAIN) but a selective pharmacophore, a critical consideration for researchers developing species-specific enzyme inhibitors.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 3-Chloro-4,5-dihydroxybenzamide derivative: IC50 = 700 nM (pfDHODH) |
| Comparator Or Baseline | Same compound: IC50 = 30,000 nM (hsDHODH) |
| Quantified Difference | ~43-fold selectivity for parasitic over human enzyme |
| Conditions | Type 2 DHODH activity monitored via chromogen reduction assay using DCIP |
Why This Matters
This differential activity demonstrates the scaffold's potential for selective targeting, distinguishing it from promiscuous inhibitors and making it a more valuable starting point for rational drug design than many unselective analogs.
- [1] BindingDB. (n.d.). BDBM50379137 (CHEMBL2012822) - Inhibition of P. falciparum DHODH. Data curated from US8703811, 11. View Source
- [2] BindingDB. (n.d.). BDBM50379137 (CHEMBL2012822) - Inhibition of human DHODH. Data curated from US8703811, 11. View Source
